Piperidine-2-carboxylic acid hydrochloride

Description

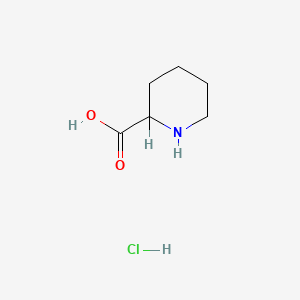

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGDEGXARBUSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935955 | |

| Record name | Piperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-86-9, 5107-10-8 | |

| Record name | 2-Piperidinecarboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipecolic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carboxypiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dl-Pipecolic acid hcl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPECOLIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O89Q83G5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piperidine-2-carboxylic acid hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of Piperidine-2-carboxylic Acid Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

Piperidine-2-carboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic, cyclic α-amino acid.[1][2] It serves as a crucial chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[3] As a derivative of piperidine, its rigid cyclic structure provides a valuable scaffold for conformational constraint in peptide and small molecule design.[3] This guide focuses on the hydrochloride salt of piperidine-2-carboxylic acid, the form in which this compound is commonly supplied and utilized in laboratory settings. The hydrochloride salt enhances the compound's stability and water solubility, facilitating its use in various synthetic applications. We will delve into its core chemical properties, reactivity, synthesis, and applications, providing a comprehensive resource for researchers and drug development professionals.

Molecular Structure and Stereochemistry

This compound possesses a six-membered saturated heterocycle with a carboxylic acid group at the C-2 position. The nitrogen atom is protonated in the presence of hydrochloric acid, forming an ammonium salt.

The carbon atom at the 2-position is a chiral center, meaning the molecule exists as two enantiomers: (S)-piperidine-2-carboxylic acid and (R)-piperidine-2-carboxylic acid, as well as a racemic mixture of both. The (S)-stereoisomer is the more common naturally occurring form.[1] The specific stereoisomer is critical in pharmaceutical synthesis, as biological activity is often highly dependent on chirality.

Caption: Structure of this compound.

Physicochemical Properties

The hydrochloride salt form significantly influences the physical properties of pipecolic acid, particularly its melting point and solubility. The ionic character imparted by the salt enhances its crystallinity and solubility in polar solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂ClNO₂ | [4][5] |

| Molecular Weight | 165.62 g/mol | [4][5] |

| Appearance | White to off-white solid/crystalline powder | [2][6] |

| Melting Point | 265.8 °C (Boiling Point at 760 mmHg) | [5] |

| Solubility | Soluble in water | [2] |

| LogP (for free acid) | -2.31 | [7][8] |

| InChIKey | AUGDEGXARBUSFU-JEDNCBNOSA-N ((S)-isomer) | [4] |

| CAS Number | 2133-33-7 ((S)-isomer) | [4][5] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by a series of multiplets in the aliphatic region corresponding to the diastereotopic protons of the piperidine ring. The proton alpha to the carbonyl group (at C2) typically appears as a distinct multiplet. The protons on the nitrogen appear as a broad signal due to exchange and coupling with the quadrupolar nitrogen nucleus.

-

¹³C NMR Spectroscopy : The carbon spectrum will show six distinct signals. The most downfield signal corresponds to the carbonyl carbon of the carboxylic acid. The carbon alpha to the carbonyl (C2) and the carbon alpha to the nitrogen (C5) will also have characteristic shifts. The remaining three methylene carbons of the ring will appear in the aliphatic region.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups.

-

O-H Stretch : A broad absorption band characteristic of the carboxylic acid O-H group.

-

N⁺-H Stretch : A broad band in the 3000-2500 cm⁻¹ region, typical for ammonium salts.

-

C=O Stretch : A strong, sharp absorption around 1700-1730 cm⁻¹ for the carboxylic acid carbonyl group.

-

C-H Stretch : Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds. The NIST WebBook provides a reference IR spectrum for the free acid, which serves as a useful comparison.[10]

-

-

Mass Spectrometry (MS) : Under typical mass spectrometry conditions (e.g., ESI+), the molecule will be detected as its corresponding free base after the loss of HCl. The expected [M+H]⁺ ion for the free acid (C₆H₁₁NO₂) would have an m/z of approximately 130.1.

Synthesis and Reactivity

Synthesis Overview

The most common industrial synthesis of piperidine-2-carboxylic acid involves the catalytic hydrogenation of its aromatic precursor, 2-pyridinecarboxylic acid (picolinic acid).[3] This reaction effectively reduces the pyridine ring to a piperidine ring.

Caption: General synthesis via catalytic hydrogenation.

This method is advantageous due to its simplicity and high yields.[3] Alternative approaches, particularly for enantiomerically pure forms, involve asymmetric synthesis or biocatalysis, though these can be more complex and costly for large-scale production.[3][11]

Chemical Reactivity

This compound exhibits the dual reactivity characteristic of amino acids.

-

Carboxylic Acid Group : The carboxyl group can undergo standard reactions such as esterification (with an alcohol under acidic conditions) and amide bond formation (via activation with coupling reagents like DCC or EDC). This functionality is key to incorporating the pipecolic acid scaffold into larger molecules.

-

Secondary Amine Group : The amine is present as a hydrochloride salt. To engage it in reactions, it must first be neutralized with a base (e.g., triethylamine, sodium bicarbonate). The resulting free secondary amine is a potent nucleophile and can readily undergo N-acylation, N-alkylation, or reductive amination. This is the most common site for modification in drug synthesis.

-

Chelation : Like many amino acids, pipecolic acid can act as a chelating agent, forming complexes with metal ions.[1]

Applications in Research and Drug Development

The rigid, chiral structure of piperidine-2-carboxylic acid makes it an invaluable building block in medicinal chemistry.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of several drugs. Notable examples include the local anesthetic Ropivacaine and the antipsychotic Thioridazine.[3] Its incorporation often imparts favorable pharmacokinetic properties and helps to lock the molecule into a biologically active conformation.

-

Peptidomimetics : In peptide science, pipecolic acid is used as a proline analogue to introduce conformational constraints. The six-membered ring is more flexible than proline's five-membered ring, offering a different set of structural possibilities for designing peptides with enhanced stability and receptor affinity.

-

Biochemical Research : L-Pipecolic acid is a metabolite of L-lysine in mammals.[1] Elevated levels of pipecolic acid in the body are associated with certain metabolic disorders, such as pipecolic acidemia, making it a relevant biomarker in clinical research.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Identification : The compound is classified as causing skin and eye irritation.[12] It may also cause respiratory tract irritation and is considered toxic if swallowed.[12]

-

Personal Protective Equipment (PPE) :

-

Handling Procedures :

-

Storage :

Experimental Protocol: N-Boc Protection

A common and fundamental reaction is the protection of the nitrogen atom, which allows for selective reaction at the carboxylic acid terminus. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Objective: To synthesize N-Boc-piperidine-2-carboxylic acid from this compound.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Dioxane (or THF) and Water

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution & Neutralization : Dissolve this compound in a 1:1 mixture of dioxane and water. Cool the solution in an ice bath to 0-5 °C.

-

Basification : Slowly add a solution of sodium bicarbonate (or 1M NaOH) portion-wise while stirring until the pH of the solution is between 9-10. This step is crucial as it deprotonates the ammonium salt to the free secondary amine, which is the reactive nucleophile.

-

Boc Anhydride Addition : To the cold, basic solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 20-30 minutes.

-

Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - pH Adjustment : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the dioxane. Dilute the remaining aqueous solution with water and cool it in an ice bath.

-

Acidification : Carefully acidify the aqueous solution to pH 2-3 by the dropwise addition of 1M HCl. The N-Boc protected product, being less water-soluble than the starting material, should precipitate out or form an oil.

-

Extraction : Extract the acidified aqueous layer three times with ethyl acetate.

-

Washing & Drying : Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-piperidine-2-carboxylic acid, which can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for N-Boc protection of the title compound.

References

-

PubChem. (n.d.). Pipecolic acid hydrochloride, (-)-. National Center for Biotechnology Information. [Link]

-

iChemical. (n.d.). (2S)-2-Piperidinecarboxylic acid hydrochloride. [Link]

-

CANBI. (n.d.). Material Safety Data: (S)-Piperidine-2-carboxylic acid. [Link]

- Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Wikipedia. (n.d.). Pipecolic acid. [Link]

-

PubChem. (n.d.). Piperidine-2-carboxylate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-piperidine carboxylic acid. [Link]

-

PubChem. (n.d.). Pipecolic Acid. National Center for Biotechnology Information. [Link]

- Google Patents. (2020). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Global Substance Registration System (GSRS). (n.d.). PIPECOLIC ACID HYDROCHLORIDE. [Link]

-

Sciencemadness Discussion Board. (2005). Synthesis of piperdine. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). [Link]

-

NIST WebBook. (n.d.). 2-Piperidinecarboxylic acid. [Link]

-

Stenutz. (n.d.). piperidine-2-carboxylic acid. [Link]

-

NIST WebBook. (n.d.). 2-Piperidinecarboxylic acid IR Spectrum. [Link]

-

MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

-

Oakwood Chemical. (n.d.). (S)-Piperidine-2-carboxylic acid hydrochloride, 98% Purity. [Link]

Sources

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. CAS 3105-95-1: L-Pipecolic acid | CymitQuimica [cymitquimica.com]

- 3. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 4. Pipecolic acid hydrochloride, (-)- | C6H12ClNO2 | CID 12210878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-Piperidinecarboxylic acid hydrochloride, CAS No. 2133-33-7 - iChemical [ichemical.com]

- 6. (S)-Piperidine-2-carboxylic acid hydrochloride | 2133-33-7 [sigmaaldrich.com]

- 7. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. piperidine-2-carboxylic acid [stenutz.eu]

- 9. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Piperidinecarboxylic acid [webbook.nist.gov]

- 11. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

Introduction: Unveiling a Versatile Chiral Scaffolding

Piperidine-2-carboxylic acid, commonly known in its biologically relevant (S)-enantiomeric form as L-Pipecolic acid, stands as a pivotal molecule in both biochemistry and pharmaceutical synthesis.[1] As a non-proteinogenic cyclic amino acid, it serves not only as a key metabolite in the mammalian brain's lysine degradation pathway but also as a highly valued chiral building block for creating complex, biologically active compounds.[2][3] Its rigid piperidine ring provides a constrained conformational scaffold, a desirable feature for designing ligands with high specificity for biological targets.

This guide provides a comprehensive technical overview of the hydrochloride salt of piperidine-2-carboxylic acid, focusing on its fundamental properties, validated synthesis protocols, critical applications, and essential safety protocols. We will delve into the causality behind experimental choices, ensuring that the presented methodologies are robust and self-validating for researchers in the field.

PART 1: Physicochemical and Structural Characterization

The hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it a convenient form for both storage and reaction setup. It is crucial to distinguish between the different stereoisomers, as their biological activity and utility in chiral synthesis are distinct.

| Property | Data | Source(s) |

| IUPAC Name | (2S)-piperidine-2-carboxylic acid;hydrochloride | [4] |

| Synonyms | L-Pipecolic acid hydrochloride, (S)-(-)-2-Piperidinecarboxylic acid HCl | [4][5] |

| CAS Number | 2133-33-7 ((S)-isomer HCl); 38470-14-3 ((R)-isomer HCl); 5107-10-8 (DL-racemic HCl) | [6] |

| Molecular Formula | C₆H₁₂ClNO₂ | [4][7] |

| Molecular Weight | 165.62 g/mol | [7][8] |

| Appearance | White to off-white solid | |

| Boiling Point | 265.8 °C at 760 mmHg (for free acid) | [8] |

| Solubility | Soluble in water | [5] |

| Storage | Room Temperature, in a well-ventilated, dry place | [6] |

PART 2: Synthesis Protocol: Catalytic Hydrogenation

The most direct and industrially scalable synthesis of piperidine-2-carboxylic acid is the catalytic hydrogenation of its aromatic precursor, 2-pyridinecarboxylic acid (picolinic acid). This method is favored for its high yield and atom economy. The choice of a robust catalyst, such as palladium on carbon (Pd/C), is critical to overcome the high resonance stability of the pyridine ring, requiring elevated temperature and pressure to drive the reduction to completion.[2]

Detailed Experimental Protocol: Synthesis from 2-Pyridinecarboxylic Acid

This protocol is a self-validating system, where reaction completion can be monitored by techniques like TLC or HPLC, and the final product's identity and purity are confirmed through standard analytical methods.

Step 1: Reactor Charging

-

Charge a high-pressure hydrogenation vessel with 2-pyridinecarboxylic acid (1.0 eq).

-

Add a suitable solvent, such as deionized water or methanol, to dissolve the starting material.

-

Add the palladium on carbon catalyst (5% Pd/C, typically 1-5 mol%). The catalyst loading is a critical parameter; lower loading may lead to incomplete conversion, while higher loading increases cost.

Step 2: Hydrogenation Reaction

-

Seal the reactor and purge it several times with nitrogen to remove oxygen, which can deactivate the catalyst and create a safety hazard with hydrogen.

-

Pressurize the reactor with hydrogen gas to 4-5 MPa.[2] The high pressure increases the concentration of hydrogen on the catalyst surface, facilitating the reduction of the stable aromatic ring.

-

Heat the reaction mixture to 90–100 °C while stirring vigorously.[2] The elevated temperature provides the necessary activation energy for the reaction. Vigorous stirring ensures efficient mass transfer of hydrogen gas to the catalyst surface.

-

Maintain these conditions for 4-8 hours, monitoring the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

Step 3: Work-up and Isolation

-

Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel again with nitrogen.

-

Filter the reaction mixture through a bed of Celite to remove the heterogeneous Pd/C catalyst. This step must be performed carefully as the catalyst can be pyrophoric.

-

The filtrate now contains the product, piperidine-2-carboxylic acid. To isolate the hydrochloride salt, adjust the pH to acidic with concentrated HCl if not already in an acidic medium.

-

Concentrate the solution under reduced pressure to remove the solvent. The addition of a non-polar solvent like isopropanol or acetone can then be used to precipitate the hydrochloride salt.

Step 4: Purification and Validation

-

Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The final product, piperidine-2-carboxylic acid hydrochloride, should be a white crystalline solid.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis. Purity can be quantified using HPLC. The expected melting point for the free acid is in the range of 273–278 °C.[2]

Synthesis Workflow Diagram

Caption: Catalytic hydrogenation workflow for Piperidine-2-carboxylic acid HCl.

PART 3: Core Applications in Drug Development & Neuroscience

The utility of this compound is rooted in its dual identity as a biological signaling molecule and a versatile synthetic intermediate.

Chiral Building Block in Pharmaceutical Synthesis

As a rigid cyclic amino acid, it is an important intermediate for multiple chiral drugs.[2] Its constrained structure allows for the precise positioning of functional groups, which is essential for achieving high-affinity interactions with biological targets.

-

Local Anesthetics: It is a key starting material for the synthesis of ropivacaine, a widely used local anesthetic.[2][5] The piperidine ring is a core component of the final drug structure.

-

Antipsychotics: The scaffold is also used in the synthesis of drugs like thioridazine.[2]

-

Peptidomimetics: In drug discovery, it can be incorporated into peptide sequences to induce specific secondary structures (e.g., turns) and to increase resistance to enzymatic degradation.[2]

Role in Central Nervous System (CNS) Metabolism

L-Pipecolic acid is the primary product of L-lysine metabolism in the mammalian brain.[3] Its endogenous presence and metabolic pathway are of significant interest in neuroscience.

-

Neuromodulation: Studies have shown that L-pipecolic acid can modulate neurotransmitter systems. Specifically, it has been found to interact with GABA (γ-aminobutyric acid) binding sites, suggesting a role in regulating inhibitory neurotransmission.[3][9]

-

Biomarker for Disease: Elevated serum levels of L-pipecolic acid are a key diagnostic biomarker for Zellweger syndrome, a rare and severe peroxisomal biogenesis disorder.[5][9] This link underscores its importance in fundamental metabolic pathways.

Metabolic Pathway Diagram

Caption: Biological significance and applications of L-Pipecolic acid.

PART 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its potential as an irritant and its oral toxicity.

GHS Hazard Summary

| Hazard Code | Description | Class | Source(s) |

| H302 | Harmful if swallowed | Acute Toxicity (Oral), Cat. 4 | |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Cat. 2 | [5][10] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation, Cat. 2A | [5][10] |

| H335 | May cause respiratory irritation | STOT (Single Exposure), Cat. 3 | [5][10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][11]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[6][11]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH-approved particulate respirator.[6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Store locked up and away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[6]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile tool at the intersection of organic synthesis and neurobiology. Its rigid structure makes it an ideal scaffold for the development of potent pharmaceuticals, while its natural role as a lysine metabolite continues to provide insights into complex neurological functions and diseases. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any scientist looking to leverage its full potential in research and development.

References

-

(2S)-2-Piperidinecarboxylic acid hydrochloride, CAS No. 2133-33-7. iChemical. [Link]

-

(S)-Piperidine-2-carboxylic Acid: A Comprehensive Overview. Ningbo Inno Pharmchem Co.,Ltd. [Link]

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Pipecolic acid hydrochloride, (-)- | C6H12ClNO2 | CID 12210878. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 2-piperidine carboxylic acid. PrepChem.com. [Link]

- CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central, National Institutes of Health. [Link]

-

Pipecolic acid. Wikipedia. [Link]

-

Synthesis of piperdine. Sciencemadness Discussion Board. [Link]

-

Safety Data Sheet - Piperidine Hydrochloride. Jubilant Ingrevia Limited. [Link]

-

piperidine-2-carboxylic acid. Stenutz. [Link]

-

Identification and characterization of pipecolic acid binding sites in mouse brain. PubMed, National Institutes of Health. [Link]

-

Synonyms of Piperidine-2-carboxylic acid. Golm Metabolome Database. [Link]

-

2-Piperidinecarboxylic acid. NIST WebBook. [Link]

Sources

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 3. Identification and characterization of pipecolic acid binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pipecolic acid hydrochloride, (-)- | C6H12ClNO2 | CID 12210878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. calpaclab.com [calpaclab.com]

- 8. (2S)-2-Piperidinecarboxylic acid hydrochloride, CAS No. 2133-33-7 - iChemical [ichemical.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of (S)-Piperidine-2-carboxylic Acid Hydrochloride from L-Lysine

Abstract

(S)-Piperidine-2-carboxylic acid, also known as L-pipecolic acid, is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, including local anesthetics and immunosuppressants. Its structural rigidity and chirality make it a valuable scaffold in drug design. This in-depth technical guide provides a comprehensive overview of the stereospecific synthesis of (S)-piperidine-2-carboxylic acid hydrochloride from the readily available and inexpensive starting material, L-lysine. The guide delves into the underlying reaction mechanisms, provides a detailed step-by-step experimental protocol, and discusses the critical parameters that ensure the retention of stereochemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of (S)-Piperidine-2-carboxylic Acid

(S)-Piperidine-2-carboxylic acid is a non-proteinogenic cyclic amino acid that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its piperidine core is a common motif in natural products and synthetic drugs, imparting specific conformational constraints that can enhance binding affinity and selectivity to biological targets. The carboxylic acid functionality provides a handle for further chemical modifications, making it a versatile synthon in medicinal chemistry.

The synthesis of enantiomerically pure (S)-piperidine-2-carboxylic acid is of paramount importance, as the biological activity of its derivatives is often stereospecific. While several synthetic routes exist, the conversion from L-lysine is an attractive approach due to the low cost and high enantiopurity of the starting material. This guide focuses on a robust chemical method involving a diazotization-cyclization sequence that preserves the stereochemical integrity of the chiral center.

Synthetic Strategy: A Mechanistic Perspective

The conversion of L-lysine to (S)-piperidine-2-carboxylic acid proceeds through a two-step sequence:

-

Diazotization of the α-amino group: The primary α-amino group of L-lysine is converted into a diazonium group using a nitrosating agent, typically sodium nitrite, in an acidic medium. This highly reactive diazonium intermediate is unstable and readily undergoes nucleophilic substitution.[2]

-

Intramolecular Nucleophilic Substitution (Cyclization): The ε-amino group of the lysine backbone acts as an internal nucleophile, attacking the α-carbon and displacing the diazonium group (as nitrogen gas). This intramolecular cyclization forms the six-membered piperidine ring.

A critical aspect of this synthesis is the retention of the (S)-configuration at the α-carbon. While SN2 reactions typically proceed with inversion of configuration, the diazotization of α-amino acids followed by intramolecular substitution is believed to occur with overall retention of stereochemistry. A proposed mechanism involves a double inversion process via an α-lactone intermediate.[3] First, the carboxyl group attacks the α-carbon, displacing the diazonium group with inversion of configuration to form a transient α-lactone. Subsequently, the ε-amino group attacks the α-lactone, opening the ring and forming the piperidine structure with a second inversion, resulting in the net retention of the original stereochemistry.[3]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of (S)-piperidine-2-carboxylic acid from L-lysine.

Caption: Reaction pathway from L-lysine to (S)-piperidine-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is a synthesized and optimized procedure based on established methodologies. It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of nitrogen gas and the use of corrosive acids.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| L-Lysine hydrochloride | 657-27-2 | 182.65 | 18.27 g (0.1 mol) | Ensure high enantiomeric purity. |

| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 | 7.6 g (0.11 mol) | Use a fine powder for better dissolution. |

| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | 50 mL | Corrosive. Handle with care. |

| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | Approx. 12 g | For basification. |

| Ethanol | 64-17-5 | 46.07 | For recrystallization | 95% or absolute. |

| Diethyl ether | 60-29-7 | 74.12 | For recrystallization | Anhydrous. |

Step-by-Step Procedure

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Part 1: Diazotization and Formation of the Chloro Intermediate

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 18.27 g (0.1 mol) of L-lysine hydrochloride in 50 mL of concentrated hydrochloric acid and 50 mL of distilled water.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 25 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the stirred lysine solution over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours. The solution will typically turn a pale yellow.

Part 2: Cyclization and Isolation of the Product

-

Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to obtain a viscous, syrupy residue. This residue primarily contains the intermediate, (S)-2-amino-6-chlorohexanoic acid hydrochloride.

-

Dissolve the residue in 100 mL of distilled water and cool the solution in an ice bath.

-

Slowly add a concentrated solution of sodium hydroxide (approximately 12 g of NaOH in 30 mL of water) with vigorous stirring until the pH of the solution is strongly basic (pH > 12).

-

Transfer the basic solution to a round-bottom flask equipped with a reflux condenser and heat the mixture to reflux for 2-3 hours to facilitate the intramolecular cyclization.

-

After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Concentrate the acidified solution to dryness under reduced pressure to yield the crude (S)-piperidine-2-carboxylic acid hydrochloride as a solid.

Purification by Recrystallization

-

Dissolve the crude solid in a minimum amount of hot 95% ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

To the hot ethanolic solution, slowly add diethyl ether with swirling until the solution becomes slightly turbid.

-

Allow the flask to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or an ice bath to complete the crystallization.

-

Collect the white crystalline product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it in a vacuum oven.

Expected Yield and Characterization

-

Yield: The typical yield for this synthesis ranges from 60-70%.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Approximately 275-280 °C (decomposes).

-

¹H NMR (500 MHz, D₂O): δ 3.58 (dd, J = 11.5, 3.5 Hz, 1H), 3.41 (t, J = 12.0 Hz, 1H), 3.00 (dt, J = 12.5, 3.0 Hz, 1H), 2.21 (qd, J = 13.0, 3.5 Hz, 1H), 1.87 (m, 2H), 1.63 (m, 2H), 1.57 (m, 1H).[4]

-

¹³C NMR (125 MHz, D₂O): δ 173.2, 61.9, 46.7, 29.4, 24.5, 22.8. (Note: Chemical shifts can vary slightly depending on the solvent and pH).

Troubleshooting and Optimization

-

Low Yield: Incomplete diazotization can be a cause. Ensure the temperature is maintained below 5 °C during the addition of sodium nitrite. Incomplete cyclization can also lead to lower yields; ensure the reflux step is carried out for the specified time.

-

Product Contamination: The primary impurity is often unreacted starting material or the intermediate chloro-acid. Efficient recrystallization is key to obtaining a pure product.

-

Racemization: While the reaction generally proceeds with retention of stereochemistry, harsh basic or acidic conditions during workup could potentially lead to some racemization. It is advisable to keep the workup times as short as is practical.

Conclusion

The synthesis of (S)-piperidine-2-carboxylic acid hydrochloride from L-lysine via a diazotization-cyclization pathway is a cost-effective and reliable method for producing this valuable chiral building block. By carefully controlling the reaction conditions, particularly the temperature during diazotization, and by following a robust purification procedure, high yields of enantiomerically pure product can be consistently obtained. This guide provides the necessary theoretical framework and practical details to empower researchers in their synthetic endeavors, ultimately contributing to the advancement of drug discovery and development.

References

An In-depth Technical Guide on the Natural Occurrence of Pipecolic Acid and Its Derivatives

Introduction

Pipecolic acid (Pip), a non-proteinogenic amino acid homologous to proline, is a fascinating molecule with a widespread natural occurrence and a diverse range of biological activities.[1][2][3] Historically identified as a catabolite of L-lysine in the 1950s, its significance was initially underestimated.[4] However, recent decades of research have unveiled its critical roles in various physiological processes across kingdoms, from microorganisms to plants and animals.[1][5][6] This technical guide provides a comprehensive overview of the natural occurrence of pipecolic acid and its derivatives, targeting researchers, scientists, and drug development professionals. We will delve into its biosynthetic pathways, its distribution in different organisms, its multifaceted biological functions, and the analytical methodologies for its detection and quantification.

I. Biosynthesis of Pipecolic Acid: A Multi-Kingdom Perspective

Pipecolic acid is primarily derived from the essential amino acid L-lysine through various metabolic pathways that differ between organisms.[2][4][5] The stereochemistry of the final product, either L-pipecolic acid or D-pipecolic acid, is dependent on the specific enzymatic reactions involved.[1][2]

A. Biosynthesis in Plants

In plants, L-pipecolic acid is a key signaling molecule in plant immunity.[7][8][9] Its biosynthesis is initiated from L-lysine and involves two main pathways: the Δ1-piperideine-2-carboxylic acid (P2C) pathway and the Δ1-piperideine-6-carboxylic acid (P6C) pathway.[2][5]

The primary pathway for pathogen-induced pipecolic acid accumulation involves the AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), a lysine aminotransferase, which converts L-lysine to Δ1-piperideine-2-carboxylic acid (P2C).[7][8] P2C is then reduced to L-pipecolic acid by SARD4 (SAR DEFICIENT 4), which possesses ornithine cyclodeaminase activity.[8]

B. Biosynthesis in Animals

In animals, pipecolic acid is an intermediate in the degradation of L-lysine. The primary pathway for L-lysine catabolism is the saccharopine pathway, which leads to the formation of α-aminoadipic semialdehyde.[4] This intermediate can then be oxidized to α-aminoadipic acid or can spontaneously cyclize to form Δ1-piperideine-6-carboxylic acid (P6C), which is subsequently reduced to L-pipecolic acid.[4] The degradation of L-pipecolic acid primarily occurs in peroxisomes via the enzyme L-pipecolate oxidase.[10][11]

C. Biosynthesis in Microorganisms

Microorganisms, including bacteria and fungi, exhibit diverse pathways for pipecolic acid biosynthesis.[12][13][14] They can utilize both the P2C and P6C pathways, as well as a cyclodeaminase route.[2] In some bacteria, a lysine cyclodeaminase directly converts L-lysine to L-pipecolic acid.[15] The production of pipecolic acid in microorganisms is often associated with the biosynthesis of secondary metabolites, some of which have important pharmaceutical applications.[12][14]

II. Natural Distribution and Physiological Roles

Pipecolic acid and its derivatives are found in a wide array of organisms, where they perform distinct and vital functions.

A. In Plants: A Key Regulator of Immunity

The most well-characterized role of pipecolic acid in plants is its function as a critical signaling molecule in Systemic Acquired Resistance (SAR).[4][7][8][9] SAR is a long-lasting, broad-spectrum immunity that is activated throughout the plant following a localized pathogen infection.[5][16]

Upon pathogen attack, pipecolic acid accumulates not only in the infected leaves but also in distal, uninfected tissues.[4][9][17] This systemic accumulation primes the plant for a more rapid and robust defense response upon subsequent infections.[9] Pipecolic acid acts upstream of other known SAR inducers like salicylic acid (SA), nitric oxide (NO), and reactive oxygen species (ROS).[18]

Furthermore, a derivative of pipecolic acid, N-hydroxypipecolic acid (NHP), has been identified as a potent SAR regulator.[19][20][21] NHP is synthesized from pipecolic acid by a flavin-dependent monooxygenase, FMO1.[8][19]

| Compound | Role in Plant Immunity | Key Enzymes Involved |

| L-Pipecolic Acid (Pip) | Systemic signaling molecule, defense priming | ALD1, SARD4 |

| N-hydroxypipecolic acid (NHP) | Active SAR regulator | FMO1 |

B. In Animals and Humans: Metabolism and Disease

In humans, pipecolic acid is an intermediate in lysine degradation and is typically found in low concentrations in bodily fluids. However, elevated levels of pipecolic acid, particularly the D-isomer, are associated with several metabolic disorders.[10]

Peroxisomal Disorders: The most significant clinical relevance of pipecolic acid is as a biomarker for peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome.[10][11][22] In these disorders, dysfunctional peroxisomes lead to a deficiency in L-pipecolate oxidase activity, causing the accumulation of pipecolic acid in plasma and other bodily fluids.[10][11]

Neurological Implications: Pipecolic acid has been shown to have neuromodulatory effects and may accumulate in certain neurological conditions.[17] Elevated levels have been observed in pyridoxine-dependent epilepsy and have been implicated in the encephalopathy of cerebral malaria.[23][24] In the brain, L-pipecolic acid is transported across the blood-brain barrier by both low- and high-capacity uptake mechanisms.[25]

Cancer Biomarker: Recent studies have suggested that serum pipecolic acid could serve as a predictive biomarker for esophageal squamous cell carcinoma (ESCC).[26][27] Its levels were found to be progressively increased from dysplasia to cancerization in mouse models.[26][27]

C. In Microorganisms: Secondary Metabolism and Symbiosis

In microorganisms, pipecolic acid serves as a precursor for the biosynthesis of a variety of secondary metabolites, including some with significant biological activities.[3][12][14] For example, the immunosuppressant rapamycin and the antitumor agent swainsonine contain pipecolic acid-derived moieties.[12] Additionally, in some bacteria, a mixture of L- and D-pipecolic acid plays a protective role against osmotic stress.[2]

III. Pipecolic Acid Derivatives in Drug Development

The rigid, cyclic structure of the pipecolic acid scaffold makes it an attractive building block in medicinal chemistry.[2][3] Its incorporation into peptides can induce specific conformations, which is crucial for their biological activity.[2][28]

Several natural and synthetic derivatives of pipecolic acid have demonstrated interesting pharmacological properties. For instance, actinomycin analogues containing pipecolic acid have shown antibacterial and antiviral activities.[29] Epoxide derivatives of pipecolic acid have been synthesized and found to be inhibitors of L-pipecolate oxidase.[30] The structure-activity relationship (SAR) of pipecolic acid derivatives continues to be an active area of research for the development of new therapeutic agents.

IV. Experimental Protocols

A. Quantification of Pipecolic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a simplified method for the quantitative analysis of pipecolic acid from plant tissues, adapted from Yu et al. (2020).[31][32]

1. Extraction: a. Freeze approximately 100 mg of plant leaf tissue in liquid nitrogen and grind to a fine powder. b. Add 1 mL of 80% (v/v) methanol containing a known amount of an internal standard (e.g., norvaline). c. Vortex thoroughly and incubate at 70°C for 15 minutes. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a new tube.

2. Derivatization: a. Evaporate the supernatant to dryness under a stream of nitrogen gas. b. Add 50 µL of pyridine and 50 µL of propyl chloroformate. c. Vortex and incubate at 60°C for 60 minutes. d. Evaporate the mixture to dryness.

3. Analysis: a. Reconstitute the dried sample in 100 µL of chloroform. b. Inject 1 µL of the sample into the GC-MS system. c. Analyze in selective ion monitoring (SIM) mode, monitoring for the characteristic ions of the derivatized pipecolic acid and the internal standard.[31]

B. Quantification of Pipecolic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a rapid and sensitive method for quantifying pipecolic acid in plasma, as detailed by Casetta et al. (2015).[33]

1. Sample Preparation: a. To 100 µL of plasma, add 500 µL of acetonitrile containing an internal standard (e.g., [2H5]-phenylalanine). b. Vortex for 30 seconds. c. Centrifuge at 10,000 g for 5 minutes.

2. LC-MS/MS Analysis: a. Transfer the supernatant to an autosampler vial. b. Inject an aliquot onto an HPLC system equipped with a HILIC column. c. Use a mobile phase gradient of ammonium formate and acetonitrile. d. Detect and quantify pipecolic acid and the internal standard using a tandem mass spectrometer in positive-ion mode with multiple reaction monitoring (MRM).[33]

| Parameter | Value |

| Linearity | 0.05 - 50 µmol/l |

| Lower Limit of Detection (LOD) | 0.010 µmol/l |

| Lower Limit of Quantification (LOQ) | 0.050 µmol/l |

| Intra-assay CV | 3.2% |

| Inter-assay CV | 3.4% |

V. Conclusion and Future Perspectives

Pipecolic acid has emerged from relative obscurity to become a molecule of significant interest in diverse scientific fields. Its roles in plant immunity, human metabolic disorders, and as a potential biomarker for various diseases highlight its importance. The continued exploration of its biosynthetic pathways and physiological functions will undoubtedly uncover new therapeutic and diagnostic opportunities. For drug development professionals, the pipecolic acid scaffold offers a versatile platform for the design of novel bioactive compounds. Future research should focus on elucidating the precise molecular mechanisms underlying the diverse activities of pipecolic acid and its derivatives, as well as exploring their full therapeutic potential.

References

- 1. Significance of the natural occurrence of L- versus D-pipecolic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 4. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. neurology.testcatalog.org [neurology.testcatalog.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 18. "Pipecolic Acid Confers Systemic Immunity by Regulating Free Radicals" by Caixia Wang, Ruiying Liu et al. [uknowledge.uky.edu]

- 19. Pipped at the Post: Pipecolic Acid Derivative Identified as SAR Regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. PlumX [plu.mx]

- 22. Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academicworks.cuny.edu [academicworks.cuny.edu]

- 25. Blood-brain barrier transport of L-pipecolic acid in various rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. New Metabolic Alterations and A Predictive Marker Pipecolic Acid in Sera for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. researchgate.net [researchgate.net]

- 29. Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of pipecolic acid in plants

An In-depth Technical Guide to the Biosynthesis of Pipecolic Acid in Plants: From L-Lysine to Systemic Acquired Resistance

Executive Summary

Pipecolic acid (Pip), a non-protein amino acid derived from L-lysine, has emerged as a central signaling molecule in the orchestration of plant immunity.[1][2] Its accumulation, particularly following pathogen challenge, is a prerequisite for the activation of Systemic Acquired Resistance (SAR), a broad-spectrum defense mechanism that primes the entire plant for subsequent infections.[1][3][4] This guide provides a comprehensive technical overview of the pipecolic acid biosynthetic pathway, intended for researchers, scientists, and professionals in drug development. We will dissect the enzymatic cascade responsible for Pip synthesis, its conversion to the potent immune signal N-hydroxypipecolic acid (NHP), the regulatory networks governing the pathway, and the key experimental methodologies employed in its study. This document is designed to serve as a foundational resource, blending established biochemical principles with practical, field-proven insights to facilitate further research and application.

Introduction: Pipecolic Acid as a Keystone of Plant Defense

Plants, being sessile, have evolved sophisticated biochemical defense systems to combat a myriad of pathogens. A critical component of this defense is SAR, where a localized infection triggers a state of heightened immunity throughout the plant.[2][3] For decades, salicylic acid (SA) was considered the primary signaling molecule for SAR.[5] However, research has unveiled a more complex network where other metabolites play indispensable roles.

Pipecolic acid has been identified as a crucial regulator of this systemic response.[6][7] It accumulates not only in infected tissues but also in distal, uninfected leaves, acting as a mobile signal that prepares the plant for future attacks.[2][6] The biological activity of Pip is largely mediated through its conversion to N-hydroxypipecolic acid (NHP), the terminal, and arguably most potent, signaling molecule in this pathway.[8][9][10] The Pip/NHP signaling module is essential for activating SAR, working synergistically with the salicylic acid pathway to mount a robust and durable immune response.[5][11] Understanding the biosynthesis of this pivotal molecule is therefore fundamental to comprehending and potentially manipulating plant disease resistance.

The Core Biosynthetic Pathway: From L-Lysine to Pipecolic Acid

The primary route for pipecolic acid biosynthesis in plants is a conserved, two-step enzymatic pathway that catabolizes L-lysine. This process is initiated in the chloroplast and involves an aminotransferase and a reductase.

Step 1: Transamination of L-Lysine by ALD1

The gateway to Pip biosynthesis is the transamination of L-lysine, a reaction catalyzed by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[6][8]

-

Mechanism: ALD1 is a pyridoxal phosphate (PLP)-dependent enzyme that removes the α-amino group from L-lysine.[12][13] In this reaction, an acceptor oxoacid (e.g., pyruvate or α-ketoglutarate) receives the amino group.[13] The product of this transamination, ε-amino-α-keto caproic acid, is unstable and spontaneously cyclizes to form an intermediate.[9][14]

-

Intermediate Formation: Through detailed mass spectrometric and spectroscopic analyses, the final product of the ALD1-catalyzed reaction has been identified as the enaminic 2,3-dehydropipecolic acid (DP).[12] This involves the initial cyclization into Δ1-piperideine-2-carboxylic acid (P2C), which then isomerizes to the more stable DP.[8][12] For simplicity, this intermediate is often referred to as P2C in literature.[3][15]

-

Causality and Experimental Validation: The indispensable role of ALD1 was confirmed through genetic studies. Arabidopsis thaliana mutants lacking a functional ALD1 gene (ald1 mutants) are unable to produce Pip upon pathogen infection and are severely compromised in SAR.[3][6][13] This SAR-deficient phenotype can be chemically complemented—restored to wild-type levels—by the exogenous application of Pip, demonstrating that the lack of Pip is the direct cause of the immune defect.[6][13][16]

Step 2: Reduction of the Intermediate by SARD4

The cyclic intermediate produced by ALD1 is then converted to L-pipecolic acid by the reductase SAR-DEFICIENT 4 (SARD4) .[3][12][15]

-

Mechanism: SARD4 functions as an NAD(P)H-dependent reductase that catalyzes the reduction of P2C/DP to pipecolic acid.[3][17]

-

Causality and Experimental Validation: The function of SARD4 was elucidated through a combination of genetic and biochemical approaches. Loss-of-function sard4 mutants exhibit significantly reduced Pip levels and accumulate the P2C precursor, particularly in distal leaves following infection.[3][15] This provides clear genetic evidence for SARD4's role downstream of ALD1. Furthermore, the entire two-step pathway was successfully reconstituted in a heterologous system (Escherichia coli). Co-expression of ALD1 and SARD4 in E. coli resulted in the conversion of endogenous lysine into pipecolic acid, a feat not achieved by expressing either enzyme alone.[3][15][16] In vitro assays using purified recombinant ALD1 and SARD4 proteins confirmed that ALD1 produces P2C from L-lysine, which is then directly converted to Pip by SARD4.[3][15][18]

Data Summary: Key Enzymes in Pipecolic Acid Biosynthesis

| Enzyme | Gene Name | Substrate(s) | Product(s) | Cellular Compartment |

| ALD1 | AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 | L-Lysine, α-keto acid | Δ1-piperideine-2-carboxylic acid (P2C) / 2,3-dehydropipecolic acid (DP) | Chloroplast[14][19] |

| SARD4 | SAR-DEFICIENT 4 | P2C / DP, NAD(P)H | L-Pipecolic Acid (Pip) | Chloroplast[9][20] |

| FMO1 | FLAVIN-DEPENDENT MONOOXYGENASE 1 | L-Pipecolic Acid (Pip) | N-hydroxypipecolic acid (NHP) | Cytosol[9] |

Activation: N-hydroxylation by FMO1

While Pip is a crucial mobile signal, its ultimate bioactivity in inducing SAR requires its conversion to N-hydroxypipecolic acid (NHP) .[8][10] This final activation step is catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[8][9]

-

Mechanism: FMO1 is located in the cytosol and catalyzes the N-hydroxylation of Pip to produce NHP.[9][17] This step is critical, as NHP is considered the direct activator of downstream immune signaling.[8][10]

-

Causality and Experimental Validation: The importance of FMO1 was established long before its precise biochemical function was known, as fmo1 mutants were found to be defective in SAR.[5] Crucially, while exogenous Pip can rescue the immune defects of an ald1 mutant, it cannot rescue an fmo1 mutant.[21] This places FMO1 downstream of Pip in the signaling cascade. The identification of NHP as the product of FMO1 and a potent inducer of resistance solidified this model, establishing the L-Lys -> Pip -> NHP pathway as the core axis for SAR activation.[10][22]

Visualization: The Pipecolic Acid Biosynthetic Pathway

Caption: The core biosynthetic pathway of NHP in plants.

Regulation of Pipecolic Acid Biosynthesis

The production of Pip and NHP is tightly regulated at the transcriptional level, ensuring that these potent defense signals are produced primarily in response to pathogen attack. This regulation is intertwined with the salicylic acid signaling pathway.

-

Transcriptional Activators: The transcription factors SARD1 (SAR DEFICIENT 1) and CBP60g (CALMODULIN-BINDING PROTEIN 60-LIKE G) are master regulators that directly bind to the promoters of key biosynthetic genes, including ALD1, SARD4, and FMO1, as well as SA biosynthesis genes.[11]

-

Transcriptional Repressors: In healthy, unchallenged plants, the pathway is kept in a repressed state by the CAMTA (CALMODULIN-BINDING TRANSCRIPTION ACTIVATOR) family of transcription factors (specifically CAMTA1, 2, and 3).[23] Upon pathogen recognition, this repression is lifted, leading to the induction of ALD1 and subsequent Pip accumulation.[23]

-

Feedback and Crosstalk with Salicylic Acid: The Pip/NHP and SA pathways are mutually potentiating. NHP accumulation is required for the robust induction of SA biosynthesis in systemic tissues.[24] Conversely, SA signaling components, including the receptor NPR1, are required for the NHP-mediated induction of defense genes.[23][24] This creates a positive feedback loop that amplifies the immune response.[11]

Experimental Protocols and Methodologies

Studying the pipecolic acid pathway requires robust methods for metabolite quantification, enzymatic activity measurement, and genetic analysis.

Protocol 1: Quantification of Pipecolic Acid by GC-MS

This protocol provides a reliable method for extracting and quantifying Pip from plant leaf tissue using Gas Chromatography-Mass Spectrometry (GC-MS) with propyl chloroformate derivatization.[19][25] This method is economical and efficient, avoiding the need for isotopic internal standards.[25]

A. Materials:

-

Plant leaf tissue (fresh or frozen in liquid N₂)

-

Extraction Buffer: 80% Methanol, 20% H₂O

-

Internal Standard (IS) Solution: L-Norvaline (1 mg/mL in H₂O)

-

Derivatization Reagents: Propyl chloroformate (PCF), Pyridine

-

Solvents: Chloroform, 50 mM HCl, Hexane

-

Sodium Sulfate (anhydrous)

B. Step-by-Step Methodology:

-

Sample Preparation: Weigh 50-100 mg of ground leaf tissue into a 2 mL microcentrifuge tube.

-

Extraction: Add 1 mL of ice-cold Extraction Buffer. Add 10 µL of the L-Norvaline IS solution. Vortex vigorously for 1 min.

-

Incubation & Centrifugation: Incubate on a shaker at 4°C for 2 hours. Centrifuge at 14,000 x g for 15 min at 4°C.

-

Supernatant Collection: Carefully transfer 500 µL of the supernatant to a new 2 mL tube. Avoid disturbing the pellet.

-

Solvent Evaporation: Dry the supernatant completely using a vacuum concentrator (SpeedVac) or under a stream of nitrogen gas.

-

Reconstitution: Re-dissolve the dried extract in 200 µL of 50 mM HCl.

-

Derivatization:

-

Add 100 µL of Chloroform.

-

Add 20 µL of Pyridine.

-

Add 20 µL of Propyl chloroformate (PCF).

-

Vortex immediately for 1 min. A milky emulsion will form.

-

-

Phase Separation: Centrifuge at 5,000 x g for 5 min. Three layers will form. The derivatized amino acids are in the bottom chloroform layer.

-

Sample Cleanup:

-

Carefully transfer the bottom chloroform layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Vortex briefly and centrifuge.

-

Transfer the dried chloroform phase to a GC-MS vial with an insert.

-

-

GC-MS Analysis: Analyze 1 µL of the sample using GC-MS in Selective Ion Monitoring (SIM) mode. Monitor characteristic ions for derivatized Pipecolic Acid and Norvaline. Quantify Pip by comparing its peak area to the peak area of the internal standard.

C. Self-Validation and Controls:

-

Internal Standard: L-Norvaline is used to control for variations in extraction efficiency, derivatization yield, and injection volume.

-

Standard Curve: A standard curve should be generated using known concentrations of authentic L-Pipecolic acid to ensure accurate absolute quantification.

-

Blank Controls: Process a sample without plant tissue to check for contamination from reagents and solvents.

Visualization: GC-MS Quantification Workflow

Caption: Workflow for Pipecolic Acid quantification by GC-MS.

Protocol 2: Conceptual Framework for an ALD1 Aminotransferase Assay

This in vitro assay determines the activity of ALD1 by measuring the formation of a product amino acid when an amino acceptor is provided.[13]

-

Expression and Purification: Express recombinant ALD1 protein (e.g., in E. coli) and purify it using affinity chromatography (e.g., His-tag purification).

-

Reaction Mixture: Prepare a reaction buffer containing:

-

Purified ALD1 enzyme

-

L-Lysine (substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

An amino acceptor oxoacid (e.g., pyruvate or α-ketoglutarate). The choice of acceptor is critical; pyruvate will yield alanine, while α-ketoglutarate will yield glutamate.[13]

-

-

Reaction: Incubate the mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding acid (e.g., HCl) or by heat inactivation.

-

Quantification: Analyze the reaction mixture for the product amino acid (e.g., alanine or glutamate) using GC-MS or HPLC.

-

Controls (Essential for Validation):

-

No Enzyme Control: A reaction mixture without ALD1 to ensure the reaction is enzyme-dependent.

-

No Substrate Control: A reaction mixture without L-lysine to measure any background production of the product amino acid.

-

Boiled Enzyme Control: A reaction with heat-denatured ALD1 to confirm that activity is dependent on a properly folded protein.

-

Conclusion and Future Directions

The elucidation of the pipecolic acid biosynthetic pathway represents a major advance in our understanding of plant immunity. The conversion of L-lysine to the potent signaling molecule NHP via the sequential action of ALD1, SARD4, and FMO1 is a cornerstone of Systemic Acquired Resistance.[1][8][10] This knowledge provides a powerful framework for researchers and drug development professionals aiming to enhance crop resilience.

Despite this progress, several key questions remain:

-

Transport: The specific transporters responsible for moving Pip out of the chloroplast and from local to systemic tissues are still unknown.

-

Perception: A high-affinity receptor for NHP has yet to be identified, which is a critical missing link in the signaling cascade.[10][24]

-

Role in Abiotic Stress: Emerging evidence suggests that the Pip pathway may also play a role in tolerance to abiotic stresses like drought, though the mechanisms are not fully understood.[26]

-

Conservation: While the pathway is conserved in monocots like barley, further investigation into its role across a wider range of crop species is warranted.[4][27][28]

Future research focused on these areas will not only deepen our fundamental knowledge of plant science but also unlock new strategies for developing crops with enhanced, durable resistance to disease and environmental stress.

References

- (2025). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects, 1869(7), 130808.

-

Ding, P., et al. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2525-2541. [Link]

-

Lenk, M., et al. (2023). Pipecolic acid synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. Journal of Experimental Botany, 74(10), 3033–3046. [Link]

-

Yildiz, M., et al. (2022). Pipecolic acid in plants: biosynthesis, signalling, and role under stress. Botanica, 28(2), 119-130. [Link]

-

Ding, P., et al. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. PubMed, 27758894. [Link]

-

Bernsdorff, F., et al. (2016). Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell, 28(1), 102-129. [Link]

-

Lenk, M., et al. (2023). Pipecolic acid synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley. PubMed, 36905226. [Link]

-

Shan, W., et al. (2021). A Novel Role of Pipecolic Acid Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato. MDPI, 10(12), 2383. [Link]

-

Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-153. [Link]

-

Kim, Y., et al. (2020). Arabidopsis CAMTA Transcription Factors Regulate Pipecolic Acid Biosynthesis and Priming of Immunity Genes. Molecular Plant, 13(1), 157-168. [Link]

-

Hartmann, M., & Zeier, J. (2018). l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants. The Plant Journal, 96(1), 5-21. [Link]

-

Ding, P., et al. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell | Oxford Academic. [Link]

-

Sun, T., & Zhang, Y. (2021). N-Hydroxypipecolic acid (NHP) biosynthesis and downstream signaling. ResearchGate. [Link]

-

Schnake, A., et al. (2020). N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity. Plant Signaling & Behavior, 15(9), 1794294. [Link]

-

Lenk, M., et al. (2019). Pipecolic contributes to systemic acquired resistance in barley. Plantae. [Link]

-

Yu, K., et al. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. [Link]

-

Yu, K., et al. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. [Link]

-

Yu, K., et al. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. National Institutes of Health (NIH). [Link]

-

Návarová, H., et al. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell, 24(12), 5123-5141. [Link]

-

Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. The Plant Cell | Oxford Academic. [Link]

-

Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. National Institutes of Health (NIH). [Link]

-

Ding, P., et al. (2016). Characterization of a pipecolic acid biosynthesis pathway required for systemic acquired resistance. UEA Digital Repository. [Link]

-

Zeier, J. (2013). Lysine catabolism, amino acid transport, and systemic acquired resistance. Taylor & Francis Online. [Link]

-

Holmes, E.C., et al. (2021). N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses. bioRxiv. [Link]

-

Ding, P., et al. (2016). SARD4 Is Involved in Biosynthesis of Pip. ResearchGate. [Link]

-

Huang, W., et al. (2021). Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium. Frontiers in Plant Science, 12, 765333. [Link]

-

Yildiz, M., et al. (2022). N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels. Journal of Experimental Botany, 73(10), 3343–3356. [Link]

-

Zeier, J. (n.d.). Research. Heinrich Heine University Düsseldorf. [Link]

Sources

- 1. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]

- 3. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Research [molekulare-oekophysiologie-der-pflanzen.hhu.de]

- 18. Characterization of a pipecolic acid biosynthesis pathway required for systemic acquired resistance - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 19. bio-protocol.org [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]

- 23. Arabidopsis CAMTA Transcription Factors Regulate Pipecolic Acid Biosynthesis and Priming of Immunity Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Pipecolic acid synthesis is required for systemic acquired resistance and plant-to-plant-induced immunity in barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. plantae.org [plantae.org]

An In-depth Technical Guide to the Solubility of Piperidine-2-Carboxylic Acid Hydrochloride in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Versatile Building Block

Piperidine-2-carboxylic acid, also known as pipecolic acid, is a cyclic amino acid that serves as a crucial chiral building block in the synthesis of a multitude of pharmacologically active compounds. Its hydrochloride salt is frequently the form utilized in synthetic chemistry due to its improved stability and handling characteristics. However, for drug development professionals and synthetic chemists, understanding the solubility of piperidine-2-carboxylic acid hydrochloride in various organic solvents is paramount for reaction design, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a robust framework for its application in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for predicting its solubility behavior. This compound is the salt formed from the reaction of the basic secondary amine of the piperidine ring with hydrochloric acid.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not well-defined, decomposes. The free base melts at 268 °C. | [3] |

| pKa | The carboxylic acid group has a pKa around 2-3, and the piperidinium ion has a pKa around 11. | [4] |

The presence of both a carboxylic acid and a protonated amine gives the molecule a highly polar, ionic character. This structure is the primary determinant of its solubility profile.